molecular formula C2H4N4S B193830 5-Mercapto-1-methyltetrazole CAS No. 13183-79-4

5-Mercapto-1-methyltetrazole

Cat. No. B193830
CAS RN: 13183-79-4
M. Wt: 116.15 g/mol
InChI Key: XOHZHMUQBFJTNH-UHFFFAOYSA-N
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Description

5-Mercapto-1-methyltetrazole is a heterocyclic thiol derivative . It forms dimeric or tetrameric complexes with trimethylgallium .


Synthesis Analysis

The synthesis of 5-Mercapto-1-methyltetrazole involves the use of sodium azide and methyl isothiocyanate. The sodium azide is dissolved in water and the methyl isothiocyanate is dissolved in ethanol. The ethanol solution is then added dropwise to the sodium azide solution. The mixture is kept at a temperature of 30±2°C for 120 minutes. After cooling down to 45°C, activated carbon is added for decolorization. The resulting product is then filtered and dried .


Molecular Structure Analysis

The structure and vibrational spectra of 5-Mercapto-1-methyltetrazole have been studied using matrix-isolation and low-temperature solid-state infrared spectroscopy, supported by extensive DFT (B3LYP)/6-311CC investigation .


Chemical Reactions Analysis

5-Mercapto-1-methyltetrazole may be employed as a heterocyclic ligand to study the geometry and stereochemical activity of the lone pair at the lead atom in hemi- and holo-directed lead (II) complexes .


Physical And Chemical Properties Analysis

5-Mercapto-1-methyltetrazole is a solid substance with a melting point of 125-128 °C (lit.) . It has a molecular weight of 116.14 and its molecular formula is C2H4N4S .

Scientific Research Applications

  • Photochemistry and Molecular Structure : Gómez-Zavaglia et al. (2006) explored the molecular structure, vibrational spectra, and photochemistry of 5-mercapto-1-methyltetrazole. They used techniques like low-temperature matrix-isolation, solid-state infrared spectroscopy, and photochemical methods, uncovering various photochemical processes involving the compound, such as molecular nitrogen expulsion and ring cleavage (Gómez-Zavaglia et al., 2006).

  • Solubility Studies : The solubility of 5-mercapto-1-methyltetrazole in pure solvents from (283 to 329) K was investigated by Zhang et al. (2012). They used a laser monitoring observation technique to measure solubility, providing data that is crucial for the compound's applications in various solvents (Zhang, Wang, & Qu, 2012).

  • Anti-Corrosion Mechanism : Tan et al. (2020) conducted a study on the anti-corrosion mechanism of tetrazole derivatives, including 5-Mercapto-1-methyltetrazole, for steel in acidic media. Their findings include the compound's high efficiency as a corrosion inhibitor and its adsorption behavior on steel surfaces (Tan et al., 2020).

  • Material Synthesis and Characterization : Research by Moura et al. (1999) focused on the synthesis and spectra of triphenyltin heteroarenethiolates, involving reactions with 5-mercapto-1-methyltetrazole. Their work provides insights into the compound's role in forming complex materials (Moura et al., 1999).

  • Cytotoxicity and DNA-Binding Properties : A study by Gallego et al. (2011) examined the cytotoxicity, apoptosis, and DNA-binding properties of gallium(III) complexes with heterocyclic thiolato ligands, including 5-mercapto-1-methyltetrazole. This research is significant for understanding the biomedical applications of the compound (Gallego et al., 2011).

Safety And Hazards

5-Mercapto-1-methyltetrazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5-Mercapto-1-methyltetrazole may be used in the chemical modification of submicron particles of mesoporous MSU-2 silica and SBA-15 mesoporous silica . This suggests potential future applications in the field of materials science.

properties

IUPAC Name

1-methyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZHMUQBFJTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51138-06-8 (hydrochloride salt)
Record name 1-N-Methyl-5-thiotetrazole
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DSSTOX Substance ID

DTXSID9051662
Record name 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione
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Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Mercapto-1-methyltetrazole

CAS RN

13183-79-4
Record name 5-Mercapto-1-methyltetrazole
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Record name 1-N-Methyl-5-thiotetrazole
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Record name 5-Mercapto-1-methyltetrazole
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Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl-
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Record name 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione
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Record name 1,2-dihydro-1-methyl-5H-tetrazole-5-thione
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Record name 1-METHYL-5-MERCAPTOTETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
393
Citations
A Gómez-Zavaglia, ID Reva, L Frija… - Journal of Molecular …, 2006 - Elsevier
… In this work, 5-mercapto-1-methyltetrazole was studied by low temperature matrix-isolation and solid-state infrared spectroscopy, DFT(B3LYP)/6-311++G(d,p) calculations and …
Number of citations: 66 www.sciencedirect.com
YL Wang, Q Shi, WH Bi, X Li… - … für anorganische und …, 2006 - Wiley Online Library
… Reaction of PdCl2(CH3CN)2 with the sodium salt of 5-mercapto-1-methyltetrazole (MetzSNa) in methanol solution affords an interesting dinuclear palladium complex [Pd2(MetzS)4 ] (1)…
Number of citations: 20 onlinelibrary.wiley.com
D Pérez-Quintanilla, A Sánchez, I del Hierro… - Journal of colloid and …, 2007 - Elsevier
… -41) has been chemically modified with 5-mercapto-1-methyltetrazole using the homogeneous route. This synthetic route involved the reaction of 5-mercapto-1-methyltetrazole with 3-…
Number of citations: 138 www.sciencedirect.com
CVR de Moura, APG de Sousa, RM Silva, A Abras… - Polyhedron, 1999 - Elsevier
… Reactions between Ph 3 SnCl and the sodium salts of 5-mercapto-1-methyltetrazole (MTS-H), 2-mercaptobenzoxazole (MBZ-H), 2-mercaptobenzothiazole (MBT-H) and 2-mercapto-1-…
Number of citations: 56 www.sciencedirect.com
S Morante-Zarcero, A Sánchez, M Fajardo, I del Hierro… - Microchimica Acta, 2010 - Springer
… A hexagonal mesoporous silica (HMS) functionalized with a 5-mercapto-1-methyltetrazole derivative was employed to prepare a chemically modified carbon paste electrode for Pb(II) …
Number of citations: 44 link.springer.com
MS Chernov'yants, NV Aleshina, IV Burykin - Journal of Analytical …, 2011 - Springer
… Previously published data on the protolytic properties of 5 mercapto 1 methyltetrazole in aqueous organic solutions [17] and 3 mercapto 1,2,4 triazole in aque ous solution [18] are …
Number of citations: 6 link.springer.com
CR Li, T Chen, ZQ Xia - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… The title compound, C 6 H 10 N 8 S 2 , was prepared by the nucleophilic substitution reaction of 5-mercapto-1-methyltetrazole and dichloroethane. In the crystal, the molecule …
Number of citations: 3 scripts.iucr.org
F Asgharian-Sheykhi, A Hassanabadi… - Journal of Chemical …, 2013 - journals.sagepub.com
… When the 2-mercapto-1-methylimidazole or 5-mercapto-1methyltetrazole 1 was added to the acetylenic esters 2 in the absence of pyridine, no product was detected. The structures of …
Number of citations: 10 journals.sagepub.com
B Gallego, MR Kaluđerović, H Kommera… - Investigational new …, 2011 - Springer
… The synthesis of 2 was carried out in an identical manner to 1 starting from 5-mercapto-1-methyltetrazole (SH-tet) (0.30 g, 2.59 mmol) and GaMe 3 (1.2 M) (2.16 mL, 2.59 mmol). Yield: …
Number of citations: 38 link.springer.com
L Zhang, Y Wang, Y Qu - Korean Journal of Chemical Engineering, 2012 - Springer
The solubility of 5-mercapto-1-methyltetrazole in pure solvents from (283 to 329) K was measured using a laser monitoring observation technique at atmospheric pressure. The solubility …
Number of citations: 1 link.springer.com

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